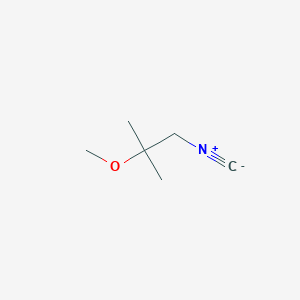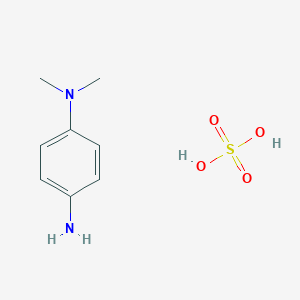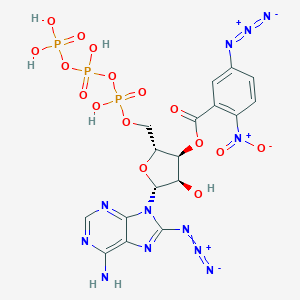![molecular formula C7H9N5 B146867 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine CAS No. 139883-61-7](/img/structure/B146867.png)
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to selectively inhibit Polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in regulating cell division.
Wirkmechanismus
PLK1 is a serine/threonine protein kinase that plays a critical role in regulating cell division. It is involved in several key processes, including centrosome maturation, spindle formation, and cytokinesis. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine selectively inhibits PLK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemische Und Physiologische Effekte
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines. It has also been shown to inhibit tumor growth in several preclinical models. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to enhance the efficacy of several chemotherapeutic agents, including paclitaxel and gemcitabine. However, the exact biochemical and physiological effects of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine are still being investigated, and further research is needed to fully understand its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its selectivity for PLK1, which reduces the risk of off-target effects. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models. However, one limitation of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its poor solubility, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans.
Zukünftige Richtungen
There are several future directions for research on 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. One area of focus is the development of more potent and selective PLK1 inhibitors. Another area of focus is the investigation of the combination of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine with other chemotherapeutic agents, in order to enhance their efficacy. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans, and to identify biomarkers that can predict patient response to this compound. Finally, the potential use of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in other diseases, such as Alzheimer's disease, is also an area of active investigation.
Synthesemethoden
The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine involves several steps, starting with the preparation of 2-aminobenzimidazole. This is followed by the reaction of this compound with hydrazine hydrate to yield 2-hydrazinylbenzimidazole. The final step involves the reaction of 2-hydrazinylbenzimidazole with a substituted pyrimidine to yield 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been described in detail in several research papers and is considered to be a well-established method.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been extensively studied for its potential use in cancer treatment. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models.
Eigenschaften
CAS-Nummer |
139883-61-7 |
|---|---|
Produktname |
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine |
Molekularformel |
C7H9N5 |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
2-hydrazinylbenzimidazol-1-amine |
InChI |
InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11) |
InChI-Schlüssel |
TUMLDHMRIOZXQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
Synonyme |
2H-Benzimidazol-2-one,1-amino-1,3-dihydro-,hydrazone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















